molecular formula C7H7N5O6 B14195077 N-Ethyl-2,4,6-trinitropyridin-3-amine CAS No. 920502-85-8

N-Ethyl-2,4,6-trinitropyridin-3-amine

Cat. No.: B14195077
CAS No.: 920502-85-8
M. Wt: 257.16 g/mol
InChI Key: STZYMBCUQXEVPP-UHFFFAOYSA-N
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Description

N-Ethyl-2,4,6-trinitropyridin-3-amine is a nitro-substituted pyridine derivative characterized by a pyridine ring with three nitro groups at positions 2, 4, and 6, and an ethylamine substituent at position 3.

Properties

CAS No.

920502-85-8

Molecular Formula

C7H7N5O6

Molecular Weight

257.16 g/mol

IUPAC Name

N-ethyl-2,4,6-trinitropyridin-3-amine

InChI

InChI=1S/C7H7N5O6/c1-2-8-6-4(10(13)14)3-5(11(15)16)9-7(6)12(17)18/h3,8H,2H2,1H3

InChI Key

STZYMBCUQXEVPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-2,4,6-trinitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethyl and amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-Methyl-2,4,6-trinitropyridin-3-amine

The methyl-substituted analog, N-Methyl-2,4,6-trinitropyridin-3-amine, differs only in the alkyl chain length (methyl vs. ethyl). Key comparisons include:

  • Molecular Weight : The ethyl derivative has a higher molecular weight (~243 g/mol) compared to the methyl analog (~229 g/mol), calculated based on their formulas (C₇H₇N₄O₆ vs. C₆H₅N₄O₆).
  • Stability : Longer alkyl chains (e.g., ethyl) may enhance solubility in organic solvents but reduce thermal stability due to increased steric hindrance near the nitro groups.
  • Reactivity : The methyl analog’s smaller substituent likely allows for faster nitration or decomposition kinetics under thermal stress .

N-(Adamantan-1-ylmethyl)-3-nitropyridin-2-amine

This compound () features a bulky adamantane substituent and only one nitro group. Key distinctions:

Patent-Derived N-Substituted Tetrahydro-2H-Pyran-4-amines

Examples 13 and 14 () involve tetrahydro-2H-pyran-4-amine derivatives with phenyl and piperidinyl substituents. While structurally distinct, they highlight:

  • Molecular Weight Trends : These compounds (411.1 and 399.2 g/mol) have higher masses due to complex substituents, contrasting with the simpler pyridine-based analogs.
  • Synthetic Routes : Hydrogenation and palladium-catalyzed steps (Example 14) suggest methods for modifying substituents, which could inspire tailored synthesis of N-ethyl trinitropyridin-amines .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Groups Key Substituent Stability Notes
N-Ethyl-2,4,6-trinitropyridin-3-amine C₇H₇N₄O₆ ~243 (calculated) 3 Ethylamine Moderate thermal stability
N-Methyl-2,4,6-trinitropyridin-3-amine C₆H₅N₄O₆ ~229 (calculated) 3 Methylamine Higher thermal stability
N-(Adamantan-1-ylmethyl)-3-nitropyridin-2-amine C₁₇H₂₁N₃O₂ 299.37 (calculated) 1 Adamantane-methyl High steric stabilization
Example 13 Compound C₂₆H₃₈N₂O₂ 411.1 0 Tetrahydro-2H-pyran-4-amine High synthetic complexity

Research Findings and Implications

  • Explosive Properties: The tri-nitro configuration in this compound likely renders it more explosive than mono-nitro analogs but less stable than its methyl counterpart due to the ethyl group’s steric effects .
  • Synthetic Challenges : Patent examples () demonstrate the feasibility of hydrogenation and palladium-mediated steps for N-substituted amines, which could be adapted for optimizing the target compound’s synthesis .

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